molecular formula C30H37N3O4S B609010 N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide CAS No. 2241025-68-1

N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide

Cat. No.: B609010
CAS No.: 2241025-68-1
M. Wt: 535.703
InChI Key: DQXORJHBZHLLTE-SANMLTNESA-N
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Description

MF-094 is a potent and selective inhibitor of ubiquitin-specific protease 30 (USP30). It has shown significant potential in increasing protein ubiquitination and accelerating mitophagy. This compound is primarily used in scientific research for its ability to modulate the ubiquitin-proteasome system, which plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MF-094 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of MF-094 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

MF-094 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

MF-094 has a wide range of scientific research applications, including:

Mechanism of Action

MF-094 exerts its effects by inhibiting USP30, a deubiquitinating enzyme. This inhibition leads to increased protein ubiquitination and accelerated mitophagy. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to cellular homeostasis and stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MF-094 stands out due to its high potency and selectivity for USP30, making it a valuable tool in research and potential therapeutic applications. Its ability to modulate the ubiquitin-proteasome system with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXORJHBZHLLTE-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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